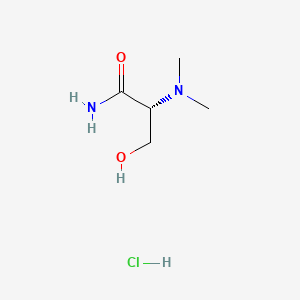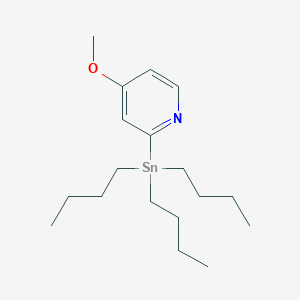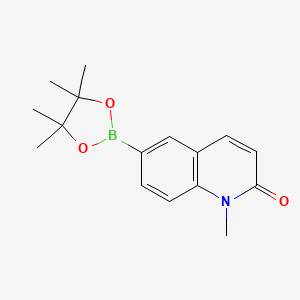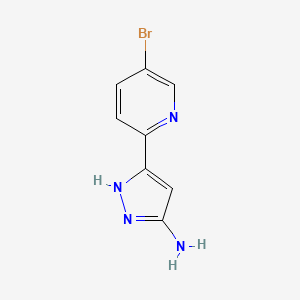![molecular formula C8H13ClN2 B13471984 6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride](/img/structure/B13471984.png)
6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminospiro[33]heptane-2-carbonitrile Hydrochloride is a chemical compound with the molecular formula C8H12N2·HCl It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride typically involves the reaction of a suitable precursor with an amine source under controlled conditions. One common method involves the reaction of a spirocyclic ketone with an amine and a cyanide source in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or distillation to obtain the desired purity level. The use of automated systems and continuous monitoring ensures consistency and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxo derivatives of the spiro compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as a precursor in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminospiro[3.3]heptane-2-carboxylic acid: Similar spiro structure but with a carboxylic acid group instead of a nitrile group.
tert-Butyl 6-aminospiro[3.3]heptane-2-carboxylate Hydrochloride: Contains a tert-butyl ester group, offering different reactivity and applications.
Uniqueness
6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride is unique due to its nitrile group, which provides distinct reactivity compared to similar compounds with carboxylic acid or ester groups. This uniqueness makes it valuable in specific synthetic pathways and applications where the nitrile functionality is advantageous.
Propriétés
Formule moléculaire |
C8H13ClN2 |
|---|---|
Poids moléculaire |
172.65 g/mol |
Nom IUPAC |
2-aminospiro[3.3]heptane-6-carbonitrile;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c9-5-6-1-8(2-6)3-7(10)4-8;/h6-7H,1-4,10H2;1H |
Clé InChI |
YBYWJOLRSFBVAP-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC12CC(C2)N)C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,2S,5S)-2-[4-(trifluoromethoxy)phenyl]-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13471902.png)
![(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid](/img/structure/B13471915.png)
![Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide](/img/structure/B13471922.png)




![2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid](/img/structure/B13471967.png)

![1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B13471987.png)




